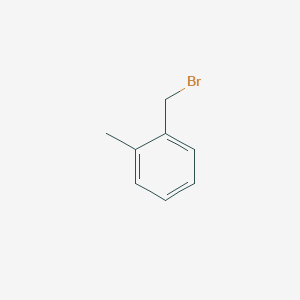

2-Methylbenzyl bromide

Übersicht

Beschreibung

2-Methylbenzyl bromide, also known as 1-(bromomethyl)-2-methylbenzene, is an organic compound with the molecular formula C8H9Br. It is a colorless to light yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl bromide can be synthesized through the bromination of o-xylene. The process involves the addition of bromine to o-xylene in the presence of a catalyst such as iron or iodine. The reaction is typically carried out at low temperatures to control the exothermic nature of the bromination reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled addition of bromine to o-xylene in a reactor. The reaction mixture is then subjected to purification processes, including washing with sodium hydroxide solution to remove any unreacted bromine and by-products. The final product is obtained through distillation .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The benzylic bromine undergoes Sₙ2 substitutions due to stabilization of the transition state by the adjacent aromatic ring. Common nucleophiles include amines, alkoxides, and thiols:

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Amines | N-Benzylamines | Room temperature, CH₃CN | 61–85% | |

| Phosphines | Phosphonium salts | Reflux, toluene | 70–90% | |

| Alcohols | Benzyl ethers | Base (e.g., K₂CO₃), DMF | 55–75% |

Example : Reaction with triphenylphosphine forms (2-methylbenzyl)triphenylphosphonium bromide, a precursor for Wittig reactions .

Radical Coupling Reactions

Under photochemical conditions, 2-methylbenzyl bromide participates in radical-mediated coupling :

-

Mechanism : Blue LED irradiation (450 nm) with [Ir(dtbbpy)(ppy)₂]PF₆ catalyst generates benzylic radicals, leading to dimerization .

-

Product : Bibenzyl derivatives.

-

Conditions : CH₃CN, i-Pr₂NEt, N₂ atmosphere.

Oxidation and Decomposition Pathways

While stable under normal conditions, this compound decomposes under heat or strong oxidants:

| Condition | Products | Notes | Source |

|---|---|---|---|

| Combustion | CO, CO₂, HBr | Requires >82°C ignition | |

| KMnO₄/H⁺ | 2-Methylbenzoic acid | Via intermediate alcohol | |

| Ozone | Benzoic acid derivatives | Oxidative debenzylation |

Note : Oxidation typically proceeds through radical intermediates, with Mn=O bonds initiating C-H cleavage .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Reactions:

2-Methylbenzyl bromide is primarily utilized as a chemical intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Description |

|---|---|---|

| Nucleophilic Substitution | 2-Methylbenzyl alcohol | Reacts with nucleophiles to form alcohols. |

| Grignard Reactions | Alkylated Aromatics | Used to generate Grignard reagents. |

| Coupling Reactions | Biaryl Compounds | Participates in cross-coupling reactions. |

Pharmaceutical Applications

Drug Development:

In the pharmaceutical industry, this compound serves as a precursor for various drug compounds. Its derivatives have been studied for potential therapeutic effects, including anti-inflammatory and analgesic properties.

Case Study: Synthesis of Anti-inflammatory Agents

A recent study demonstrated the use of this compound in synthesizing novel anti-inflammatory agents through a series of chemical transformations involving nucleophilic substitutions and coupling reactions . The resulting compounds showed promising activity in preclinical trials.

Analytical Chemistry

Chromatography:

The compound is also employed in chromatography techniques for the separation and analysis of complex mixtures. Its distinct properties allow for effective retention and elution profiles in liquid chromatography systems.

Table 2: Chromatographic Properties

| Property | Value |

|---|---|

| Boiling Point | 216-217 °C |

| Refractive Index | 1.575 |

| Density | 1.381 g/mL |

Industrial Applications

Use in Manufacturing:

this compound is utilized in various industrial applications, including the production of specialty chemicals and as a solvent in chemical processes.

Market Trends:

The market for this compound is projected to grow due to its increasing use as an intermediate in chemical synthesis and its application in pharmaceuticals . The versatility of this compound makes it essential for ongoing research and development within the chemical industry.

Wirkmechanismus

The mechanism of action of 2-methylbenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl group makes the carbon atom electrophilic, allowing it to react with nucleophiles. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the benzyl framework .

Vergleich Mit ähnlichen Verbindungen

3-Methylbenzyl Bromide (1-(bromomethyl)-3-methylbenzene): Similar in structure but with the methyl group at the meta position.

4-Methylbenzyl Bromide (1-(bromomethyl)-4-methylbenzene): Similar in structure but with the methyl group at the para position.

Uniqueness: 2-Methylbenzyl bromide is unique due to the position of the methyl group at the ortho position relative to the bromomethyl group. This positional isomerism affects its reactivity and the types of products formed in chemical reactions. The ortho position can lead to steric hindrance, influencing the outcome of nucleophilic substitution reactions .

Biologische Aktivität

2-Methylbenzyl bromide (C8H9Br), also known as o-bromotoluene, is an organic compound with significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H9Br

- Molecular Weight : 199.06 g/mol

- CAS Number : 6992

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a study on its derivative, 13-(2-methylbenzyl) berberine (13-o-MBB), demonstrated enhanced antibacterial properties against multidrug-resistant strains of Pseudomonas aeruginosa. The findings indicate that 13-o-MBB significantly reduced the minimum inhibitory concentrations (MICs) of aminoglycosides, enhancing their efficacy against resistant bacterial strains by inhibiting the MexXY efflux pump system. This suggests that compounds derived from this compound can play a crucial role in overcoming antibiotic resistance in certain pathogens .

The mechanism through which this compound and its derivatives exert their antimicrobial effects appears to involve:

- Inhibition of Efflux Pumps : Specifically, the MexXY system in Pseudomonas aeruginosa, which is responsible for expelling aminoglycosides from bacterial cells, thus enhancing the effectiveness of these antibiotics .

- Synergistic Effects : The combination of 13-o-MBB with aminoglycosides showed a synergistic action, significantly increasing the bactericidal activity compared to either agent alone .

Table 1: Summary of Antimicrobial Activity Studies on this compound Derivatives

Therapeutic Applications

The biological activity of this compound derivatives extends beyond antimicrobial applications. Research has indicated potential uses in:

- Antiplatelet Therapy : Some derivatives have shown significant inhibition of collagen-induced platelet aggregation, suggesting a role in cardiovascular therapies .

- Drug Development : The ability to enhance the effectiveness of existing antibiotics positions these compounds as valuable candidates for further pharmaceutical development.

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider safety profiles. According to PubChem, this compound may exhibit toxicological effects; thus, careful handling and risk assessment are necessary during research and application .

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVYCXYGPNNUQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870422 | |

| Record name | 1-(Bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms; [Merck Index] Colorless liquid with melting point of 18-20 deg C; [MSDSonline] | |

| Record name | o-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

217 °C, BP: 223-234 °C; 216-217 °C at 742 mm Hg; 102 °C at 15 mm Hg | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

82 °C (180 °F) - closed cup | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Practically insol in water; sol in alcohol, ether, Soluble in acetone, benzene, organic solvents | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.381 g/cu cm at 23 °C | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | o-Xylyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2666 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Prisms | |

CAS No. |

89-92-9, 28777-60-8 | |

| Record name | 2-Methylbenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Xylyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (bromomethyl)methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028777608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-bromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-XYLYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NDQ4L309U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °C | |

| Record name | O-XYLYL BROMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2-methylbenzyl bromide a suitable reagent in the synthesis of 1-substituted tetrahydro-3-benzazepines?

A1: The research highlights the use of this compound as an alkylating agent in the asymmetric synthesis of 1-substituted tetrahydro-3-benzazepines []. The reaction involves the deprotonation of a chiral oxazololactam intermediate ((3R)-10) with LDA, generating an enolate. This enolate then reacts with this compound, resulting in the formation of a new carbon-carbon bond and the introduction of the 2-methylbenzyl group at the desired position of the oxazololactam ring. This step is crucial for building the core structure of the target tetrahydro-3-benzazepine derivatives. The study demonstrated that using this compound led to a high diastereomeric ratio (approximately 95:5) in the alkylation reaction, indicating its effectiveness in controlling the stereochemistry of the final product []. This high selectivity simplifies the purification process and enhances the yield of the desired diastereomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.